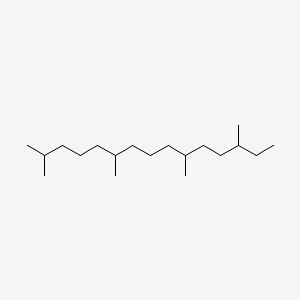

2,6,10,13-Tetramethylpentadecane

Description

Overview of Branched Alkanes in Scientific Inquiry

Branched alkanes, also known as isoparaffins, are hydrocarbons characterized by a main carbon chain with one or more alkyl groups attached as branches. fiveable.me Unlike their linear counterparts (n-alkanes), the presence of these branches alters their physical and chemical properties, such as boiling points and stability. libretexts.org In scientific research, branched alkanes are crucial as biomarkers, which are organic compounds whose structure provides information about the organisms that produced them and the environment in which they were deposited. rsc.org

The study of branched alkanes extends to various fields:

Geochemistry: They serve as indicators of the origin of organic matter in sediments and petroleum. The specific branching patterns can reveal whether the source material was from terrestrial plants, marine algae, or bacteria. rsc.org

Environmental Science: The biodegradation of branched alkanes is a key area of research, as their complex structure makes them more resistant to microbial breakdown than straight-chain alkanes. oup.com This persistence allows them to be used as tracers for petroleum contamination in the environment.

Astrobiology: The detection of specific branched alkanes in meteorites has fueled discussions about the potential for extraterrestrial life and the abiotic synthesis of organic molecules. pnas.org

Nomenclature and Isomeric Considerations of Tetramethylpentadecane Compounds

The systematic naming of branched alkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org This involves identifying the longest continuous carbon chain as the parent alkane and then naming the alkyl groups attached to it, indicating their positions with numbers. oit.edu

Tetramethylpentadecane (C19H40) is a prime example of a branched alkane with multiple isomers. The name itself indicates a fifteen-carbon chain (pentadecane) with four methyl (CH3) groups attached. The numbers preceding the name, such as in 2,6,10,13-tetramethylpentadecane, specify the carbon atoms on the main chain where these methyl groups are located.

Distinction and Relation to 2,6,10,14-Tetramethylpentadecane (Pristane)

One of the most well-studied isomers of tetramethylpentadecane is 2,6,10,14-tetramethylpentadecane, commonly known as pristane (B154290). nih.gov Pristane is a ubiquitous isoprenoid hydrocarbon found in the geological record and is widely used as a biomarker. nih.gov It is believed to be primarily derived from the phytol (B49457) side chain of chlorophyll (B73375). nih.gov

The key distinction between this compound and pristane lies in the position of the final methyl group. In pristane, the methyl groups are located at positions 2, 6, 10, and 14, creating a regular isoprenoid structure. In contrast, the 2,6,10,13-isomer has its last methyl group at the 13th carbon position, breaking the regular repeating isoprene (B109036) unit pattern. This structural difference, though seemingly minor, can have significant implications for its geochemical interpretation and physical properties.

The presence and relative abundance of different tetramethylpentadecane isomers, including pristane and its structural relatives, can provide detailed information about the depositional environment and thermal history of the source rock. For instance, the ratio of pristane to another related isoprenoid, phytane (B1196419) (2,6,10,14-tetramethylhexadecane), is a widely used indicator of the redox conditions of the depositional environment. rsc.org

Structure

3D Structure

Properties

CAS No. |

17081-50-4 |

|---|---|

Molecular Formula |

C19H40 |

Molecular Weight |

268.529 |

IUPAC Name |

2,6,10,13-tetramethylpentadecane |

InChI |

InChI=1S/C19H40/c1-7-17(4)14-15-19(6)13-9-12-18(5)11-8-10-16(2)3/h16-19H,7-15H2,1-6H3 |

InChI Key |

NGLOMSKBCUIACA-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2,6,10,13-Tetramethylpentadecane |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetramethylpentadecane Isomers

Laboratory Synthesis Pathways

The construction of the C19 backbone of tetramethylpentadecane isomers can be achieved through various laboratory methods, ranging from transformations of natural products to sophisticated flow chemistry systems.

Flow Dehydrative Hydrogenation Techniques

Modern synthetic chemistry increasingly employs flow chemistry to enhance efficiency, safety, and scalability. A greener, acid-waste-free flow synthesis of pristane (B154290) has been developed utilizing a dual-function catalyst in a packed-bed reactor. This method combines dehydration and hydrogenation into a single, continuous process.

The synthesis begins with an allylic triene-alcohol, which is passed through a packed-bed reactor column charged with Palladium on carbon (Pd/C). In the presence of hydrogen gas, the Pd/C acts as both a Lewis acid catalyst to facilitate the dehydration of the alcohol to a tetraene intermediate, and as a hydrogenation catalyst to subsequently reduce the double bonds, yielding the saturated alkane, pristane. This one-column, two-reaction system represents a significant simplification over traditional batch processes that often require stoichiometric amounts of acid catalysts and separate reaction steps. The efficiency of this flow system is highlighted by the dramatic preference for the formation of pristane over the saturated alcohol byproduct, a selectivity not observed in batch reactions.

| Parameter | Condition/Reagent | Function | Reference |

|---|---|---|---|

| Starting Material | Allylic Triene-Alcohol | Precursor to the C19 backbone | |

| Catalyst | Palladium on carbon (Pd/C) | Dual-function: Dehydration and Hydrogenation | |

| Reaction Type | Continuous Flow | Increased efficiency and catalyst contact | |

| Key Steps | 1. Dehydration of alcohol to tetraene 2. Hydrogenation of tetraene to alkane | Single column, two-reaction system | |

| Major Product | Pristane (2,6,10,14-Tetramethylpentadecane) | Saturated isoprenoid alkane |

Phytol-Derived Synthetic Routes

Pristane is naturally derived from phytol (B49457), the phytyl side-chain of chlorophyll (B73375). wikipedia.orggeoscienceworld.org This natural origin inspires several synthetic routes.

Geochemical Pathway Mimicry: In nature, the diagenesis of phytol under oxic (oxidizing) conditions is a primary source of pristane. This process can be conceptually replicated in the laboratory. The pathway involves:

Oxidation: Phytol is oxidized to phytenic acid.

Decarboxylation: Phytenic acid undergoes decarboxylation to form pristene.

Reduction: The final step is the reduction of pristene to pristane.

Direct Chemical Synthesis: A patented laboratory method describes the synthesis of pristane from isophytol, a readily available starting material. This multi-step process is designed to avoid high-pressure hydrogenation and the side reactions common in other methods. The sequence involves:

Oxidation of isophytol.

Epoxidation .

Lewis acid-mediated ring-opening .

Sulfonylation .

Halogenation .

Reduction to yield pristane. google.com

This pathway provides a controlled, scalable method suitable for industrial production. google.com

| Route | Key Intermediate(s) | Key Reactions | Reference |

|---|---|---|---|

| Natural Diagenesis | Phytenic acid, Pristene | Oxidation, Decarboxylation, Reduction | |

| Laboratory Synthesis from Isophytol | Epoxides, Halogenated intermediates | Epoxidation, Ring-opening, Reduction | google.com |

Stereoselective Synthesis Approaches

The structure of 2,6,10,14-tetramethylpentadecane contains three chiral centers at carbons 6, 10, and 14, meaning multiple stereoisomers are possible. Naturally occurring pristane is a mixture of diastereomers. The stereoselective synthesis of a single, specific isomer is a complex challenge that requires precise control over the formation of each stereocenter.

Approaches to stereoselective synthesis of highly branched, chiral alkanes like pristane can involve several strategies: nih.gov

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature to build the carbon skeleton. For instance, chiral building blocks derived from natural products can be coupled together to form the desired stereoisomer.

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation or alkylation reactions could be employed to set the stereochemistry at the methyl-bearing carbons.

Biocatalysis: Enzymes, which are inherently chiral, can be used to perform highly regio- and stereoselective reactions. For instance, cytochrome P450 monooxygenases can hydroxylate alkanes at specific positions with high stereoselectivity, introducing a functional group that can then be used for further transformations. nih.gov

Diastereomer Separation: In cases where a mixture of diastereomers is synthesized, they can often be separated using chromatographic techniques. For example, the diastereomers of pristane (the (6R,10S)-meso form and the (6R,10R)- and (6S,10S)-enantiomeric pair) can be separated by gas chromatography on specific chiral stationary phases. researchgate.net

While a complete stereodivergent synthesis of all pristane isomers is a formidable task, these methods provide the foundational strategies for accessing specific stereoisomers for advanced research. nih.govrsc.org

Derivatization for Analytical and Research Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.eduyoutube.com While saturated alkanes like tetramethylpentadecane are volatile and generally amenable to GC analysis without modification, derivatization becomes crucial for analyzing their more polar metabolites or precursors, which may otherwise exhibit poor chromatographic performance. colostate.edu

In metabolic studies, pristane is known to be oxidized to metabolites such as pristanol (an alcohol) and pristanic acid (a carboxylic acid). nih.govnih.gov These functionalized molecules are often targeted for derivatization to enhance their volatility, thermal stability, and detectability for GC-mass spectrometry (GC-MS) analysis. youtube.comnih.gov

Common derivatization strategies include:

Alkylation/Esterification: Carboxylic acids like pristanic acid are frequently converted to their corresponding esters (e.g., methyl esters or pentafluorobenzyl esters). gcms.cz Pentafluorobenzyl (PFB) derivatives are particularly useful for trace analysis as they are highly responsive to electron capture detection (ECD). nih.gov

Silylation: Hydroxyl groups, such as in pristanol, are commonly converted to trimethylsilyl (B98337) (TMS) ethers. This process replaces the active hydrogen on the hydroxyl group, which reduces intermolecular hydrogen bonding, thereby increasing volatility and improving peak shape in GC. gcms.cz

Acylation: This technique introduces an acyl group and is another method for derivatizing hydroxyl and amino groups to increase volatility and stability. youtube.com

| Metabolite | Functional Group | Derivatization Method | Common Reagent | Purpose for GC Analysis | Reference |

|---|---|---|---|---|---|

| Pristanic Acid | Carboxylic Acid (-COOH) | Esterification | Pentafluorobenzyl bromide (PFB-Br) | Increase volatility, Enhance ECD response | gcms.cznih.gov |

| Pristanol | Alcohol (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, Improve thermal stability | nih.gov |

Environmental Fate and Microbial Biotransformation of Tetramethylpentadecane Isomers

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the initial attack on alkanes is catalyzed by oxygenase enzymes, which introduce an oxygen atom into the hydrocarbon structure. For branched alkanes like tetramethylpentadecane, several oxidative pathways have been identified.

Mono-terminal Oxidation Pathways

Mono-terminal oxidation is a primary mechanism for the degradation of n-alkanes and is also applicable to branched alkanes. taylorandfrancis.comresearchgate.net This pathway begins with the hydroxylation of a terminal methyl group to form a primary alcohol. frontiersin.orgresearchgate.net This initial step is typically catalyzed by an alkane monooxygenase. ijabbr.com The resulting alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid (fatty acid). researchgate.netfrontiersin.org This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units. taylorandfrancis.comresearchgate.net In the case of pristane (B154290) (2,6,10,14-tetramethylpentadecane), a closely related isomer, this process leads to the formation of metabolites such as pristanic acid. nih.govresearchgate.net Studies on Nocardia cyriacigeorgica have identified pristanoic acid as a key metabolite, indicating a mono-terminal oxidation pathway. nih.gov

Di-terminal Oxidation Pathways

In the di-terminal oxidation pathway, both ends of the alkane molecule are oxidized. nih.gov This process also starts with the hydroxylation of one terminal methyl group, leading to a fatty acid as in the mono-terminal pathway. frontiersin.org However, the other terminal methyl group (the ω-position) is also hydroxylated, ultimately forming a dicarboxylic acid. frontiersin.orgnih.gov This dicarboxylic acid can then be degraded from both ends via the β-oxidation pathway. researchgate.net Research on Rhodococcus ruber and Mycobacterium neoaurum has shown that these bacteria can degrade pristane through both mono- and di-terminal oxidation, identifying dicarboxylic acid products as evidence of the latter pathway. researchgate.netbohrium.com Similarly, Nocardia cyriacigeorgica has been shown to utilize this pathway in the degradation of pristane. nih.gov

Subterminal Oxidation Processes

Subterminal oxidation involves the attack on an internal carbon atom of the alkane chain rather than the terminal methyl groups. frontiersin.orgifpenergiesnouvelles.fr This pathway leads to the formation of a secondary alcohol, which is then oxidized to a corresponding ketone. ifpenergiesnouvelles.frnih.gov A Baeyer-Villiger monooxygenase can then convert the ketone into an ester, which is subsequently hydrolyzed by an esterase to yield an alcohol and a fatty acid. frontiersin.orgnih.gov This mechanism has been observed in the degradation of pristane by Rhodococcus ruber and Mycobacterium neoaurum, indicating that these organisms possess a versatile enzymatic system capable of attacking the branched alkane at multiple positions. researchgate.netbohrium.com

Microbial Consortia and Specific Degraders (e.g., Mycobacterium, Rhodococcus)

The biodegradation of complex hydrocarbons like 2,6,10,13-tetramethylpentadecane is often carried out by microbial consortia, where different species work together to break down the compound. nih.gov However, several individual bacterial strains with a high capacity for degrading branched alkanes have been isolated and characterized.

Genera such as Mycobacterium and Rhodococcus are well-known for their ability to degrade a wide range of hydrocarbons, including the highly branched pristane. researchgate.netnih.gov

Rhodococcus : Strains of Rhodococcus, such as Rhodococcus ruber and Rhodococcus sp. strains TMP2 and T12, have been shown to effectively degrade pristane. nih.govresearchgate.netbohrium.com These bacteria can utilize pristane as a sole carbon source and employ mono-terminal, di-terminal, and subterminal oxidation pathways. researchgate.netbohrium.com Some Rhodococcus strains have even adapted to degrade these compounds at moderately low temperatures. nih.govbohrium.com

Mycobacterium : Species like Mycobacterium neoaurum and Mycobacterium fortuitum are potent degraders of branched alkanes. researchgate.netnih.gov M. neoaurum degrades pristane via both subterminal and di-terminal oxidation. researchgate.netbohrium.com Mycobacterium sp. strain P101 has demonstrated growth on various methyl-branched alkanes, and studies have highlighted the critical role of the enzyme α-methylacyl-CoA racemase in the β-oxidation of the resulting branched-chain fatty acids. asm.org

The table below summarizes the degradation capabilities of some specific microbial strains.

| Microbial Species | Degraded Isomer | Observed Degradation Pathways | Key Findings |

| Rhodococcus ruber | Pristane (2,6,10,14-tetramethylpentadecane) | Mono-terminal, Di-terminal, Subterminal Oxidation researchgate.netbohrium.com | Efficiently degrades pristane using multiple oxidative pathways. researchgate.netbohrium.com |

| Mycobacterium neoaurum | Pristane (2,6,10,14-tetramethylpentadecane) | Di-terminal, Subterminal Oxidation researchgate.netbohrium.com | Capable of utilizing pristane as a substrate, demonstrating metabolic versatility. researchgate.netbohrium.com |

| Rhodococcus sp. (Strains TMP2 & T12) | Pristane (2,6,10,14-tetramethylpentadecane) | Not explicitly detailed, but degradation confirmed. | Adapted to degrade pristane at moderately low temperatures (10-20°C). nih.govbohrium.com |

| Nocardia cyriacigeorgica | Pristane (2,6,10,14-tetramethylpentadecane) | Mono-terminal, Di-terminal Oxidation nih.gov | Isolated from oil-polluted desert sand, showing a high capacity to degrade various hydrocarbons. nih.gov |

| Mycobacterium sp. (Strain P101) | Pristane, Phytane (B1196419), Squalane | Mono-terminal followed by β-oxidation asm.org | Growth on methyl-branched alkanes is dependent on α-methylacyl-CoA racemase. asm.org |

Anaerobic Biodegradation Processes

For a long time, branched alkanes like pristane were considered resistant to biodegradation under anaerobic conditions. ijabbr.comresearchgate.net However, research has demonstrated that these compounds can be degraded in the absence of oxygen, particularly under nitrate-reducing conditions. ijabbr.comfrontiersin.org

Nitrate-Reducing Conditions

The anaerobic biodegradation of this compound and its isomers can occur with nitrate (B79036) serving as the terminal electron acceptor. ijabbr.comresearchgate.net Microcosm studies using diesel fuel-contaminated aquifer material have shown that the addition of pristane stimulates the consumption of nitrate and the production of inorganic carbon, providing clear evidence of its biodegradation. researchgate.netnih.gov Enrichment cultures have been shown to degrade over 90% of the supplied pristane within 102 days under these conditions. researchgate.netnih.gov

While the precise biochemical mechanisms for the anaerobic activation of branched alkanes are still under investigation, they are known to differ from the oxygen-dependent pathways. frontiersin.orgasm.org For n-alkanes under anaerobic conditions, two primary activation mechanisms have been proposed: addition to fumarate (B1241708) and carboxylation. asm.org It is plausible that similar initial activation steps are involved in the anaerobic breakdown of branched alkanes. These initial reactions would then be followed by further degradation, likely involving pathways analogous to β-oxidation. frontiersin.org

Recalcitrance Reassessment in Anoxic Environments

Historically, the branched-chain alkane 2,6,10,14-tetramethylpentadecane, commonly known as pristane, was considered resistant to degradation in the absence of oxygen and often used as a stable biomarker in studies of oil degradation. asm.org However, research has increasingly challenged this view, demonstrating that pristane and its isomers can be biodegraded under various anoxic conditions.

Microcosm studies using diesel fuel-contaminated aquifer material have shown that the addition of pristane stimulates the consumption of nitrate and the production of inorganic carbon, indicating its use as a substrate by denitrifying bacteria. asm.orgnih.gov In these experiments, enrichment cultures were capable of degrading over 90% of the supplied pristane within 102 days. asm.orgnih.gov This demonstrates that pristane is not recalcitrant under nitrate-reducing conditions. asm.orgnih.gov

Further research has confirmed the potential for anaerobic degradation of pristane by other microbial communities. For instance, oxidation of pristane has been observed in nitrate-reducing bacterial communities. nih.gov While the specific isomer this compound has not been the direct subject of all these studies, the findings for the closely related and more common isomer, pristane (2,6,10,14-tetramethylpentadecane), strongly suggest that other tetramethylpentadecane isomers are also susceptible to anaerobic biodegradation. The formation of pristane itself has been noted to occur in anoxic sediments. mnhn.fr

The mechanisms for anaerobic alkane degradation are complex. One established pathway involves the addition of the alkane to fumarate, a reaction mediated by a glycyl radical enzyme. ncl.ac.uk This has been primarily studied for n-alkanes but provides a model for how branched alkanes might be activated. For example, the anaerobic metabolism of n-hexane by a denitrifying bacterium leads to the formation of (1-methylpentyl)succinate. nih.gov While the specific metabolites for this compound under anoxic conditions are yet to be fully elucidated, the existing evidence for pristane degradation points towards a reassessment of the recalcitrance of highly branched alkanes in such environments. asm.orgnih.gov

Table 1: Studies on Anaerobic Degradation of Pristane (2,6,10,14-tetramethylpentadecane)

| Study Type | Conditions | Key Findings | Reference |

| Microcosm & Enrichment Cultures | Nitrate-reducing | Stimulated nitrate consumption and inorganic carbon production. >90% pristane degradation in 102 days. | asm.orgnih.gov |

| Bacterial Community | Nitrate-reducing | Demonstrated oxidation of pristane. | nih.gov |

| Sediment Analysis | Anoxic | Formation of pristane observed in anoxic sediments. | mnhn.fr |

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of this compound and its isomers are governed by several physicochemical properties and environmental processes, including adsorption to sediments, volatilization, atmospheric degradation, and bioaccumulation.

Due to its hydrophobic nature and low water solubility, this compound is expected to have a strong affinity for particulate matter and sediments in aquatic environments. conicet.gov.ar The octanol-water partition coefficient (Log Kow) is a key indicator of this tendency. While specific data for the 2,6,10,13-isomer is scarce, data for the related compound pristane (2,6,10,14-tetramethylpentadecane) can be used as a surrogate. Pristane has a high Log Kow, suggesting it will partition significantly from water into organic matter in soil and sediment. scbt.com

The soil adsorption coefficient (Koc) for pristane is estimated to be high, which indicates that it is expected to be immobile in soil. echemi.com This strong adsorption to sediments and soils has several implications. It can reduce the concentration of the compound in the water column, thereby limiting its bioavailability to some aquatic organisms. However, it also means that sediments can act as a long-term sink and a potential source of the compound, releasing it back into the water column over time. conicet.gov.ar Studies of river and harbor sediments have consistently detected pristane and other petroleum-derived hydrocarbons, confirming their association with the solid phase in aquatic systems. conicet.gov.arniof-eg.comjeionline.org The concentration of these compounds in sediments often correlates with the organic matter content. conicet.gov.ar

Table 2: Physicochemical Properties of Pristane (2,6,10,14-tetramethylpentadecane) Related to Sediment Adsorption

| Parameter | Value | Implication | Reference |

| Log Kow | High | Strong tendency to partition to organic matter | scbt.com |

| Koc (estimated) | 1.8 x 10^5 | Expected to be immobile in soil | echemi.com |

| Water Solubility | Very low | Favors partitioning to sediments | researchgate.net |

Volatilization from water surfaces is a potential transport pathway for this compound. The tendency of a chemical to volatilize is described by its Henry's Law constant. For pristane, a Henry's Law constant of 68 atm-cu m/mole has been reported, which suggests a high potential for volatilization from water. nih.gov However, the strong adsorption of this compound to soil and sediment is expected to significantly reduce the rate of volatilization. nih.gov

Once in the atmosphere, alkanes like tetramethylpentadecane are subject to degradation. The primary degradation pathway is through reaction with hydroxyl radicals (OH). The atmospheric half-life for alkanes is generally on the order of 1 to 10 days. scbt.com This indicates that while volatilization can occur, the compound is not expected to persist for long periods in the atmosphere.

Table 3: Volatilization and Atmospheric Fate of Pristane (2,6,10,14-tetramethylpentadecane)

| Process | Controlling Factor | Finding | Reference |

| Volatilization from Water | Henry's Law Constant (68 atm-cu m/mole) | High potential for volatilization, but attenuated by adsorption. | nih.gov |

| Atmospheric Degradation | Reaction with OH radicals | Estimated atmospheric half-life of 1-10 days. | scbt.com |

The high lipophilicity of this compound, as indicated by its high Log Kow, suggests a significant potential for bioaccumulation in aquatic organisms. scbt.com Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from water alone.

For C5 and greater alkanes, BCF values are estimated to be in the range of 100 to 1,500, indicating a high potential for bioconcentration. scbt.com An estimated BCF for pristane suggests that the potential for bioconcentration in aquatic organisms is high. echemi.com This is supported by the detection of pristane in various aquatic fauna, including zooplankton and fish. whoi.edutandfonline.com In some cases, bioaccumulation of this chemical in aquatic organisms may occur. cosmobiousa.com For instance, a study on largemouth bass fillets identified 2,6,10,14-tetramethylpentadecane as a compound associated with a fishy smell, indicating its presence in the fish tissue. tandfonline.com

Research into the bioaccumulation of petroleum hydrocarbons is crucial for understanding the potential risks to aquatic ecosystems and to human health through the consumption of contaminated seafood. tandfonline.com

Table 4: Bioaccumulation Potential of Pristane (2,6,10,14-tetramethylpentadecane)

| Indicator | Value/Finding | Implication | Reference |

| Log Kow | High | High potential for bioaccumulation | scbt.com |

| Estimated BCF | 100-1,500 (for >C5 alkanes) | High potential for bioconcentration | scbt.com |

| Estimated BCF (Pristane) | High | High potential for bioconcentration | echemi.com |

| Occurrence in Biota | Detected in zooplankton, fish | Evidence of uptake by aquatic organisms | whoi.edutandfonline.comtandfonline.com |

Theoretical and Computational Studies of Tetramethylpentadecane Isomers

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics, from the geometry of a molecule to its spectroscopic and thermodynamic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that has been successfully applied to study the isotopic fractionation of hydrogen isotopes (²H/H) in branched alkanes, including the isomer 2,6,10,14-tetramethylpentadecane (pristane). acs.orgacs.org Isotopic fractionation refers to the partitioning of isotopes between two substances or two different sites within the same molecule.

Recent research has utilized DFT calculations to determine the equilibrium isotopic fractionation factors (α) for ²H–H at specific positions on organic compounds. acs.org One study employed the B3LYP method with the 6-311++G(d,p) basis set to calculate these factors for a variety of molecules, including pristane (B154290). acs.orgacs.org This particular combination of method and basis set was found to provide accurate results when compared to experimental data. acs.orgacs.org The calculated equilibrium α values for deuterium (B1214612) (²H) on primary, secondary, and tertiary carbon atoms followed the observed trend, showing a preference for deuterium on carbon-hydrogen bonds in the order of α3° > α2° > α1° relative to water. acs.orgacs.org

These computational approaches are valuable for understanding the distribution of isotopes in natural samples and can aid in the interpretation of isotopic signatures in geochemistry and environmental science. acs.orgresearchgate.net For instance, they can help to distinguish between biogenic and abiogenic sources of organic matter and to assess the thermal maturity of petroleum source rocks. researchgate.net

The three-dimensional structure, or conformation, of a molecule significantly influences its physical and chemical properties. For a flexible molecule like 2,6,10,13-tetramethylpentadecane, numerous conformations are possible due to rotation around its single carbon-carbon bonds. researchgate.net

Computational methods are employed to perform conformational analysis, which involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. acs.org Studies have explored the conformational preferences of branched alkanes, noting that the presence of different conformers can affect their properties. researchgate.net For example, in the hydroconversion of perhydrophenanthrene, a complex cyclic hydrocarbon, molecular simulations have shown that the adsorption of different isomers within the pores of a zeolite catalyst is highly dependent on their shape. rsc.org

By calculating the energies of different conformers, researchers can predict the most likely shapes a molecule will adopt and how these shapes might influence its reactivity and interactions with other molecules. acs.org This information is crucial for understanding the behavior of these compounds in various environments, from petroleum reservoirs to biological systems.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of systems containing many atoms or molecules over time. ms-2.dems-2.demdpi.com These methods can predict macroscopic properties, such as pressure, temperature, and density, from the interactions between individual particles.

One of the key applications of MD and MC simulations is the prediction of thermodynamic properties. ms-2.dems-2.de For long-chain branched alkanes like 2,6,10,14-tetramethylpentadecane (pristane), experimental data on properties such as vapor pressure can be scarce, particularly at different temperatures. researchgate.net

Molecular simulations offer a powerful alternative for determining these properties. researchgate.net For instance, a study successfully used Monte Carlo techniques to predict the vapor pressure of pristane over a wide temperature range (298 to 688 K). researchgate.net The simulations employed two different algorithms: Gibbs Ensemble Monte Carlo for high temperatures and thermodynamic integration for lower temperatures. researchgate.net The results of these simulations showed good agreement with experimental measurements, demonstrating the reliability of these computational methods for predicting the properties of complex hydrocarbons. researchgate.net

| Simulation Method | Predicted Property | Compound | Temperature Range |

| Gibbs Ensemble Monte Carlo | Vapor Pressure | 2,6,10,14-tetramethylpentadecane (pristane) | High Temperatures |

| Thermodynamic Integration | Vapor Pressure | 2,6,10,14-tetramethylpentadecane (pristane) | Low Temperatures |

This table summarizes the application of different Monte Carlo simulation techniques for predicting the vapor pressure of pristane.

The accuracy of MD and MC simulations depends heavily on the quality of the intermolecular potential, which describes the forces between molecules. researchgate.net Developing and validating these potentials is a critical area of research.

For branched alkanes, researchers have developed and optimized intermolecular potentials, such as the Anisotropic United Atom (AUA) potential. researchgate.net These potentials are often developed by fitting their parameters to reproduce experimental data for smaller, well-characterized molecules and then extending their application to larger, more complex molecules like pristane. researchgate.net The successful prediction of vapor pressures for pristane using an AUA potential optimized on short alkanes validates the transferability of these potentials. researchgate.net This demonstrates that intermolecular potentials can be used to reliably predict the equilibrium properties of long branched alkanes, which is of significant interest to industries such as petroleum. researchgate.net

Modeling of Atmospheric Chemical Processes (e.g., Secondary Organic Aerosol Formation)

Branched alkanes, including isomers of tetramethylpentadecane, are present in the atmosphere and can participate in chemical reactions that lead to the formation of secondary organic aerosols (SOA). nih.govd-nb.infocopernicus.org SOA is a major component of fine particulate matter (PM2.5), which has significant impacts on air quality, climate, and human health. nih.govd-nb.info

Computational models are essential for understanding and predicting the formation of SOA from these precursors. nih.govd-nb.infocopernicus.orgcopernicus.orgnih.gov These models incorporate complex chemical mechanisms that describe the atmospheric oxidation of volatile organic compounds (VOCs), including branched alkanes. nih.govd-nb.info For example, models like the Community Multiscale Air Quality (CMAQ) model have been updated to better represent the chemistry of volatile chemical products (VCPs), which include branched alkanes, and their contribution to SOA formation. nih.govd-nb.info

Recent modeling studies have highlighted the importance of non-oxygenated intermediate volatility organic compounds (IVOCs), a category that includes long-chain alkanes, as significant contributors to SOA. nih.govd-nb.info The UNIPAR model has been used to simulate SOA formation from the multiphase reactions of various branched alkanes, including 2,4,6,10-tetramethylpentadecane, and to assess their relative importance as SOA precursors compared to linear alkanes found in diesel fuel. copernicus.org These modeling efforts are crucial for developing effective strategies to mitigate air pollution and its associated impacts. nih.govd-nb.info

Biomolecular Interactions and Specialized Research Applications of Tetramethylpentadecane Isomers Non Clinical Contexts

Adjuvant Properties in Immunological Research (e.g., Monoclonal Antibody Production)

Pristane (B154290), an isoprenoid alkane, is widely utilized in immunological research for its potent adjuvant properties. Adjuvants are substances that enhance the immune response to an antigen. While not antigenic itself, pristane effectively stimulates the immune system, leading to its common use in protocols for generating monoclonal antibodies. taylorandfrancis.comresearchgate.net When injected intraperitoneally into mice, pristane induces a chronic inflammatory response and promotes the formation of ascitic fluid rich in monoclonal antibodies produced by hybridoma cells. taylorandfrancis.comnih.gov This method has been instrumental in increasing the yield of monoclonal antibodies for research purposes. taylorandfrancis.comresearchgate.net

The immunological effects of pristane extend beyond enhancing antibody production. It is known to induce a lupus-like autoimmune disease in mice, making it a valuable agent for creating animal models of systemic lupus erythematosus (SLE). nih.govnih.govcreative-bioarray.com This induced autoimmunity is characterized by the production of a range of autoantibodies specific to or associated with SLE. nih.gov The ability of pristane to trigger such a complex autoimmune response highlights its profound impact on the immune system and underscores its utility as a tool for studying the mechanisms of autoimmune diseases. nih.gov

| Application of Pristane as an Adjuvant | Description | References |

| Monoclonal Antibody Production | Increases the yield of monoclonal antibodies from ascites when hybridomas are injected into mice. | taylorandfrancis.comresearchgate.net |

| Autoimmune Disease Modeling | Induces a lupus-like autoimmune disease in mice, serving as a model for systemic lupus erythematosus (SLE). | nih.govnih.govcreative-bioarray.com |

| Immunological Research | Enhances immune responsiveness and induces chronic inflammation. | nih.gov |

Influence on Cellular and Subcellular Structures

The lipophilic nature of tetramethylpentadecane isomers facilitates their interaction with cellular and subcellular components, leading to observable effects on structures like chromatin and lipid bilayers.

Research has demonstrated that pristane can elicit conformational changes in the chromatin of lymphoid cells. nih.gov Studies on rat lymphoid cells treated with pristane revealed alterations in the staining characteristics of the cell nuclei, suggesting a change in the chromatin structure. nih.gov These changes were associated with an increased resistance of the nuclei to thermal denaturation and enzymatic digestion by DNase I. nih.gov Furthermore, an increase in the expression of H1 histone proteins was observed, suggesting that the conformational change in chromatin may be mediated by alterations in these nuclear-associated proteins. nih.gov

Similar effects have been noted in hybridoma cells. When these cells are propagated as ascitic tumors in pristane-primed mice, they exhibit significant decreases in the fluorescence intensity of propidium (B1200493) iodide staining, which is indicative of altered DNA conformation. nih.gov This effect was found to be reversible, as the staining characteristics returned to normal after the cells were serially passaged in vitro, away from the influence of pristane. nih.gov

Pristane is capable of incorporating into phospholipid bilayers, the fundamental structure of cellular membranes. nih.gov Studies using techniques such as NMR and differential scanning calorimetry have shown that pristane can be homogeneously incorporated into liposomes made of dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC). nih.gov

The presence of pristane within the lipid bilayer has measurable effects on the physical properties of the membrane. While it does not appear to alter the lipid order parameters, it can influence the phase behavior of certain lipid mixtures. nih.gov For instance, pristane was found to induce the transformation of a portion of a dioleoylphosphatidylethanolamine (DOPE) and DOPC mixture from a liquid crystalline lamellar phase to an inverse hexagonal phase. nih.gov Additionally, the incorporation of 5 mol% pristane into DPPC bilayers resulted in a slight decrease in the midpoint of the main phase transition temperature from 41.5°C to 40.9°C. nih.gov These findings indicate that while the effect on membrane fluidity, in terms of lipid order, is minimal, pristane can alter other physical characteristics of the lipid bilayer.

| Effect of Pristane on Cellular Structures | Observation | References |

| Chromatin Conformation | Elicits conformational changes in the chromatin of lymphoid cells. nih.gov | nih.gov |

| Decreases fluorescence intensity of propidium iodide-stained hybridoma cell DNA. nih.gov | nih.gov | |

| Lipid Bilayer Interaction | Homogeneously incorporates into phospholipid bilayers. nih.gov | nih.gov |

| Induces a phase transformation in DOPE/DOPC mixtures. nih.gov | nih.gov | |

| Slightly decreases the main phase transition temperature of DPPC bilayers. nih.gov | nih.gov |

Use as Model Systems in Biochemical and Molecular Biology Research

The ability of pristane to induce specific and reproducible pathologies in laboratory animals has led to its widespread use in creating model systems for human diseases, particularly autoimmune disorders. The pristane-induced lupus (PIL) model is a well-established tool for studying the environmental triggers and pathogenesis of systemic lupus erythematosus. researchgate.netnih.gov This model recapitulates many of the clinical features of human SLE, including the production of autoantibodies against ribonucleic acid proteins, DNA, and histones, as well as immune complex deposition in tissues. nih.govcreative-bioarray.com

In addition to lupus, pristane is also used to induce a model of rheumatoid arthritis in rats, known as pristane-induced arthritis (PIA). taylorandfrancis.comnih.gov This model is T-cell dependent and is characterized by the activation of CD4+ T cells that are MHC class II restricted and arthritogenic. nih.gov The use of these animal models has been invaluable for investigating the cellular and molecular mechanisms underlying these complex autoimmune diseases and for testing the efficacy of potential therapeutic agents. creative-bioarray.com

Metabolic Flexibility Studies in Microorganisms

The metabolic flexibility of microorganisms, which is their ability to adapt their metabolism to utilize different energy sources, can be studied using compounds like pristane. nih.gov Research has shown that the "inert" hydrocarbon pristane can be utilized as the sole source of carbon and energy for the growth of a coryneform soil isolate. pnas.orgnih.gov This demonstrates the remarkable metabolic adaptability of certain bacteria.

The metabolism of pristane by this microorganism proceeds through specific pathways, leading to the identification of metabolites such as 4,8,12-trimethyltridecanoic acid and α-methylglutaric acid. pnas.orgnih.govpnas.org The identification of these metabolites indicates that at least two different fatty acid metabolism pathways are operational in this bacterial strain. pnas.orgnih.gov The ability of microorganisms to degrade a seemingly stable compound like pristane has implications for bioremediation and highlights the diversity of microbial metabolic capabilities. nih.gov

Isomeric and Stereochemical Investigations of Tetramethylpentadecane Compounds

Investigation of Naturally Occurring Stereoisomers (e.g., meso-Pristane, Chiral Forms)

Pristane (B154290) possesses two chiral centers at the C6 and C10 positions, giving rise to three possible stereoisomers: (6R,10S)-pristane, which is a meso compound, and a pair of enantiomers, (6R,10R)-pristane and (6S,10S)-pristane. The distribution of these stereoisomers in natural samples is a powerful diagnostic tool.

In biologically immature sediments and many marine organisms, pristane is predominantly found in the meso-form, specifically the (6R, 10S) configuration. sci-hub.semdpi.com This stereochemical preference is a direct consequence of its biosynthesis from natural precursors. The phytyl side chain of chlorophyll (B73375), a primary precursor, and tocopherols (B72186) (Vitamin E) both possess a specific stereochemistry that is retained during the initial stages of diagenesis, leading to the formation of meso-pristane. mdpi.comsemanticscholar.org For instance, pristane found in zooplankton and various marine organisms exhibits solely the 6(R), 10(S) or meso configuration. sci-hub.se

With increasing thermal maturation of sediments and crude oils, the initial stereochemical integrity is lost through isomerization. This process leads to a mixture of the three stereoisomers, eventually approaching a thermodynamic equilibrium. mdpi.com Consequently, the ratio of the meso-form to the chiral enantiomers serves as a valuable indicator of the thermal maturity of petroleum and source rocks. semanticscholar.orgresearchgate.net In highly mature crude oils and ancient shales, complete racemization of the chiral centers is often observed. researchgate.net

The diastereomeric ratio of pristane is also utilized to assess the extent of biodegradation of petroleum hydrocarbons. Studies have shown that the biological diastereomers of pristane, particularly the meso form, are preferentially depleted during moderate biodegradation compared to the more geologically mature (RR and SS) forms. researchgate.net This differential degradation provides a means to determine the level of biodegradation independently of other factors like evaporation. researchgate.net

The pristane/phytane (B1196419) (Pr/Ph) ratio is another widely used geochemical parameter that provides insights into the redox conditions of the depositional environment. High Pr/Ph ratios (often >3) are indicative of oxic conditions, typically associated with terrestrial organic matter input, while low ratios (<1) suggest anoxic, often hypersaline or carbonate-rich environments. nih.gov

| Source | Predominant Stereoisomer(s) | Significance |

|---|---|---|

| Immature Sediments | (6R,10S)-meso-pristane | Indicates a biological origin from precursors like phytol (B49457) and tocopherols with minimal thermal alteration. sci-hub.semdpi.com |

| Marine Organisms (e.g., Zooplankton) | (6R,10S)-meso-pristane | Reflects the stereospecificity of the biosynthetic pathways from dietary sources such as phytoplankton. sci-hub.se |

| Mature Crude Oils | Mixture of (6R,10S)-meso, (6R,10R), and (6S,10S) | The ratio of stereoisomers indicates the degree of thermal maturation. semanticscholar.orgresearchgate.net |

| Biodegraded Oils | Relative enrichment of (6R,10R) and (6S,10S) enantiomers | Preferential microbial degradation of the meso form allows for the assessment of biodegradation levels. researchgate.net |

Analytical Resolution and Characterization of Isomeric Forms

The separation and accurate quantification of pristane stereoisomers are crucial for their application in geochemical and environmental studies. Due to their similar physical properties, the resolution of these diastereomers requires high-performance analytical techniques.

Gas chromatography (GC) is the most widely employed method for the separation of pristane isomers. High-resolution capillary GC columns are essential for achieving the necessary separation. While initial studies utilized achiral capillary columns to separate the meso-diastereomer from the enantiomeric pair, the advent of chiral stationary phases (CSPs) has significantly advanced the field. mdpi.comsemanticscholar.org

Derivatized cyclodextrins are the most common chiral selectors used in CSPs for the analysis of pristane and other chiral hydrocarbons. elementlabsolutions.comlifescience.ca These columns, such as those based on β-cyclodextrin derivatives, can effectively resolve the (6R,10R) and (6S,10S) enantiomers, as well as separate them from the meso form. researchgate.netgcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC are critical parameters that influence the separation efficiency. gcms.cz

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for the identification and quantification of the separated isomers. scielo.org.mx The mass spectra of the pristane stereoisomers are identical; therefore, their identification relies on their retention times on the GC column.

While GC is the dominant technique, other analytical methods can contribute to the characterization of stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules. wikipedia.org Although not routinely used for the quantitative analysis of pristane isomers in complex mixtures due to sensitivity limitations, NMR can be employed to characterize purified standards and confirm their stereochemical assignments. creative-biostructure.comjeol.com

| Analytical Technique | Application in Pristane Isomer Analysis | Key Features |

|---|---|---|

| High-Resolution Gas Chromatography (GC) | Primary method for separating pristane diastereomers and enantiomers. | Requires capillary columns, often with chiral stationary phases (e.g., derivatized cyclodextrins). mdpi.comsemanticscholar.orgresearchgate.netelementlabsolutions.comlifescience.cagcms.czgcms.czchromatographyonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of separated isomers. | Identification is based on retention time, as mass spectra of stereoisomers are identical. scielo.org.mx |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of pure stereoisomers. | Useful for confirming the stereochemistry of synthesized or isolated standards. wikipedia.orgcreative-biostructure.comjeol.com |

Biosynthetic Stereospecificity

The predominance of the (6R,10S)-meso stereoisomer of pristane in biological and geologically immature samples points to a high degree of stereospecificity in its biosynthetic pathways. The primary precursors of pristane are the phytyl side chain of chlorophyll and tocopherols. mdpi.comsemanticscholar.org

The enzymatic degradation of chlorophyll releases phytol, which then undergoes a series of transformations to form pristane. geologyscience.runih.gov The enzymes involved in these conversion processes exhibit a high degree of stereoselectivity, preserving the original stereochemistry of the phytol precursor. semanticscholar.org The conversion of phytol to phytanic acid, a key intermediate in the formation of pristane, has been shown to be a stereospecific process. nih.gov

In marine ecosystems, zooplankton, such as copepods, play a significant role in the conversion of phytol from ingested phytoplankton into pristane. dntb.gov.ua This biotransformation is also stereospecific, leading to the formation of meso-pristane.

Similarly, the degradation of tocopherols, which also contain a phytyl side chain with a defined stereochemistry, is another source of meso-pristane in sediments. mdpi.comsemanticscholar.org The enzymatic systems responsible for the breakdown of these molecules are believed to operate with high stereospecificity, thus contributing to the observed prevalence of the meso form in natural environments. semanticscholar.orgnih.gov

The stereospecificity of these biosynthetic pathways is a fundamental aspect of biochemistry, where enzymes create a chiral environment that dictates the stereochemical outcome of a reaction. This principle is not unique to pristane formation but is a common feature in the biosynthesis of many natural products.

Q & A

Q. What are the standard methods for synthesizing and characterizing pristane in laboratory settings?

Pristane is typically synthesized via hydrogenation of squalene or isolated from natural sources like shark liver oil. Laboratory-grade pristane (≥95% purity by GC) is commercially available but must be characterized using gas chromatography (GC) with flame ionization detection (FID) to verify purity . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. For thermodynamic studies, vapor pressure measurements using static or ebulliometric methods are recommended, as validated by experimental and Monte Carlo simulations .

Q. How is pristane utilized in experimental models of rheumatoid arthritis, and what are the key parameters for model validation?

Pristane-induced arthritis (PIA) in rodents involves intraperitoneal injection of 0.1–0.5 mL pristane, with disease onset typically occurring 10–14 days post-injection. Key validation parameters include histopathological assessment of synovial hyperplasia, serum quantification of anti-collagen antibodies, and cytokine profiling (e.g., IL-6, TNF-α). Monitoring joint swelling via caliper measurements and scoring systems (e.g., clinical arthritis index) ensures model reproducibility .

Q. What safety protocols are recommended when handling pristane in laboratory environments?

Pristane is classified as a skin irritant (GHS Category 2; H315). Mandatory personal protective equipment (PPE) includes nitrile gloves (0.28–0.33 mm thickness), chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal per local hazardous waste regulations .

Advanced Research Questions

Q. How do molecular dynamics simulations contribute to understanding the conformational behavior of pristane, and how do these compare with experimental data?

Molecular dynamics (MD) simulations using the Anisotropic United Atom (AUA) model reveal pristane’s preference for helical conformations in branched alkane chains, driven by steric hindrance between methyl groups. These simulations align with experimental viscosity and density data but may diverge in predicting vapor-liquid equilibria due to force field limitations. Cross-validation with neutron scattering or X-ray diffraction is advised to resolve discrepancies .

Q. What mechanisms underlie pristane-induced autoimmunity in murine models, and how do researchers address discrepancies in reported immunological pathways?

Pristane triggers lupus-like autoimmunity via IFN-I receptor-dependent pathways, primarily through plasmacytoid dendritic cell activation. However, contradictory studies implicate IL-23/Th17 axis dominance in certain strains. To resolve this, researchers should use cytokine knockout models (e.g., Ifnar1−/− mice) and single-cell RNA sequencing to map immune cell heterogeneity. Dose-response studies (e.g., 0.25–1.0 mL pristane) can clarify threshold effects .

Q. What analytical strategies are employed to resolve contradictions in pristane’s autoxidation products under varying experimental conditions?

Autoxidation of pristane at elevated temperatures (e.g., 170°C) generates hydroperoxides and aldehydes, identified via GC-MS. Discrepancies in product profiles arise from oxygen availability and trace metal catalysts. To standardize results, use controlled atmosphere reactors (e.g., O₂/N₂ mixtures) and chelating agents (e.g., EDTA) to suppress metal-mediated degradation. Kinetic modeling (e.g., Arrhenius plots) further quantifies reaction pathways .

Methodological Considerations

- Experimental Design: For pristane-induced plasmacytoma models, BALB/cAn mice are preferred due to genetic susceptibility. Monitor tumor incidence at 6–12 months post-injection using serum electrophoresis for monoclonal IgG spikes .

- Data Contradiction Analysis: When comparing pristane’s ecological toxicity data, account for test organism variability (e.g., Daphnia magna vs. Danio rerio) and exposure durations. Meta-analyses using QSAR (Quantitative Structure-Activity Relationship) models improve cross-study reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.